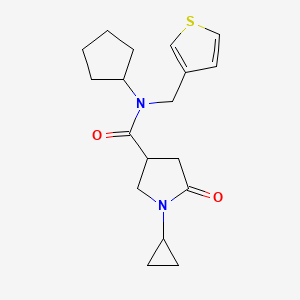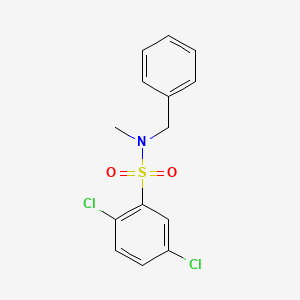![molecular formula C11H14N4O4S B5515665 methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5515665.png)
methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organosilicon-mediated Regioselective Acetylation of Carbohydrates
This method involves the use of methyl trimethoxysilane for the formation of cyclic intermediates, followed by monoacylation to achieve high regioselectivity in protecting vicinal- and 1,3-diols. It highlights the precision achievable in chemical synthesis, potentially applicable to derivatives of the compound for selective modification purposes (Zhou, Ramström, & Dong, 2012).
Chemical Alkylation of Lead
Investigations into the methylation of lead by anaerobic microorganisms suggest a chemical mechanism for the conversion of organolead compounds in aqueous systems, reflecting the environmental and biochemical relevance of methylated compounds (Jarvie, Markall, & Potter, 1975).
Synthesis of Trichothecene Precursors
The study on Diels–Alder cycloadditions for converting 2-methylbut-3-yn-2-ol into potential trichothecene precursors showcases the synthetic utility of methylated intermediates in producing complex molecules, possibly related to the synthetic routes of the compound (Banks et al., 1981).
Crystal Structure Analysis
Research involving the crystal structure of methylated compounds provides foundational knowledge on the molecular and electronic structure, essential for understanding the chemical behavior and reactivity of complex molecules, which could be relevant to studies on "methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate" (Khan et al., 2006).
Cytotoxic Compounds from Natural Sources
The isolation and characterization of cytotoxic compounds from natural sources, including methylated acetates, underscore the importance of methylated compounds in drug discovery and development. This research demonstrates the biological activity and potential therapeutic applications of methylated derivatives (Wosawat et al., 2020).
Propiedades
IUPAC Name |
methyl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-13-7-8(12-10(13)20-5-6(16)19-4)14(2)11(18)15(3)9(7)17/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXKTUCCRXELPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC(=O)OC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5515590.png)
![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5515593.png)
![2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515595.png)
![(3aR*,6S*)-N-(isoxazol-5-ylmethyl)-N-methyl-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5515598.png)
![N-{4'-[(2-fluorobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5515601.png)

![5-[2-fluoro-6-(4-fluorophenoxy)phenyl]-2H-tetrazole](/img/structure/B5515615.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5515623.png)
![(1S*,5R*)-N-1,3-benzodioxol-5-yl-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5515628.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-4-pyrimidinamine](/img/structure/B5515637.png)
![2,4-dichloro-6-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B5515643.png)
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5515660.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-quinazolinamine](/img/structure/B5515683.png)